

Synthesis and Application Notes for Methyl 3,4-dimethoxycinnamate

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Compound Focus: Methyl 3,4-dimethoxycinnamate

CAS No.: 5396-64-5

Cat. No.: S561321

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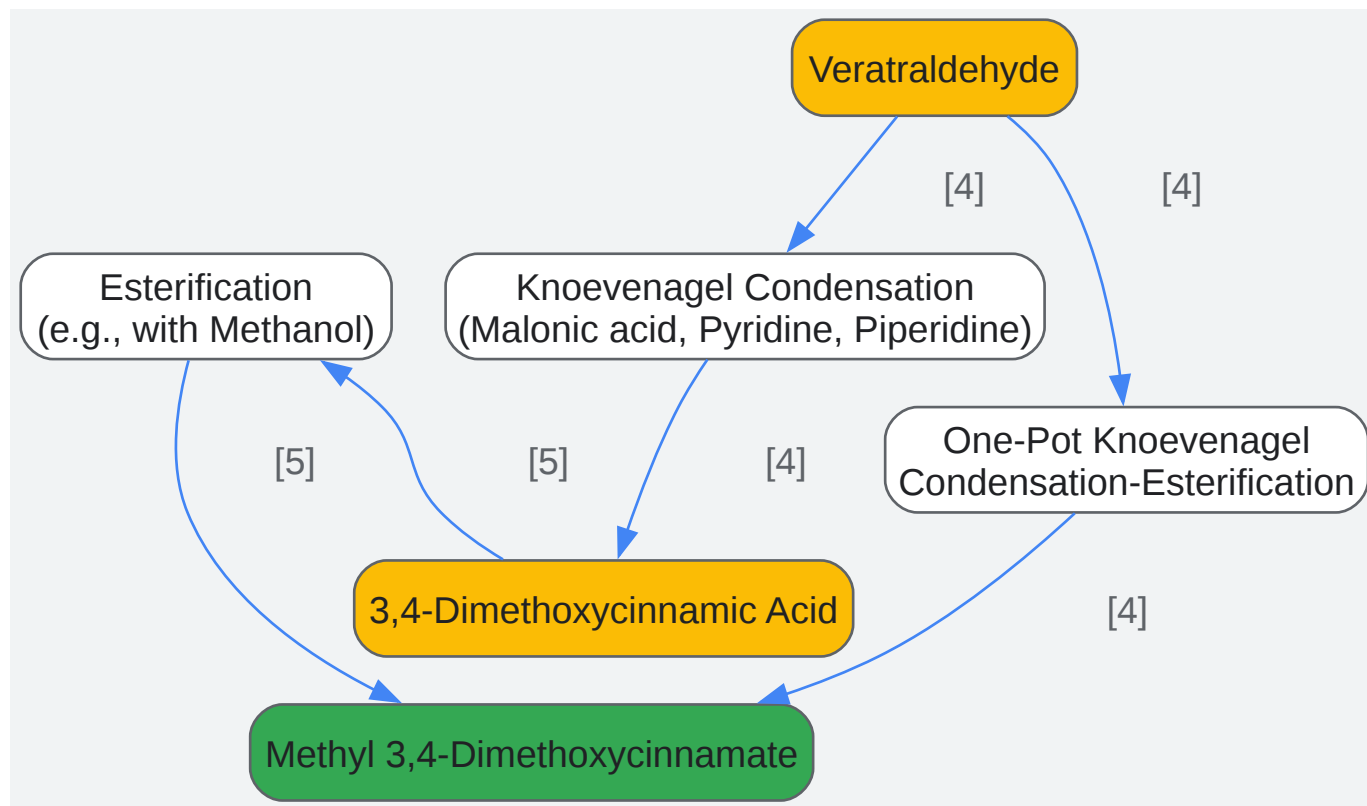
Chemical Identification and Properties

Table 1: Basic Chemical Information for Methyl 3,4-dimethoxycinnamate

Property	Description
CAS Number	5396-64-5 [1] [2]
Molecular Formula	C ₁₂ H ₁₄ O ₄ [1] [3] [2]
Molecular Weight	222.24 g/mol [1] [3]
IUPAC Name	methyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate [1] [2]
Common Synonyms	Methyl 3,4-dimethoxycinnamate; 3,4-dimethoxycinnamic acid methyl ester; ferulic methyl ester [1] [2]
Storage	Store at 2-8°C [1]

Reported Synthesis Pathways

The synthesis of **Methyl 3,4-dimethoxycinnamate** can be achieved through at least two primary routes: a direct esterification of the parent acid or a two-step process from veratraldehyde. The following diagram outlines these core pathways.



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Synthesis via Knoevenagel Condensation

This method involves a one-pot condensation of veratraldehyde with a malonate derivative, which simultaneously forms the cinnamate backbone and the methyl ester. This is a common and efficient approach mentioned in a patent for the synthesis of the related drug Tranilast [4].

Key Reaction Steps:

- **Reaction Setup:** Add malonic acid and organic bases (pyridine, piperidine) to veratraldehyde. The patent indicates that various organic solvents can be used, including **dichloromethane, toluene, xylene, tetrahydrofuran, or 1,4-dioxane** [4].
- **Condensation:** The reaction mixture is stirred, typically under reflux, to facilitate the Knoevenagel condensation, forming the cinnamic acid derivative.

- **Esterification:** The reaction conditions directly yield the methyl ester. In the context of the patent, this is referred to as "tranilast methyl ester," which shares the core structure of **Methyl 3,4-dimethoxycinnamate** [4].
- **Work-up:** The crude product is isolated by adjusting the pH with an inorganic base (e.g., sodium hydroxide, lithium hydroxide, potassium hydroxide) or acid (e.g., hydrochloric acid), followed by washing, drying, and concentration [4].

Alternative Synthesis from Vanillin

An academic paper describes a multi-step synthesis where vanillin is used as the starting material [5].

- Acetylation of vanillin followed by hydrolysis yields ferulic acid.
- **Methylation of ferulic acid** produces **Methyl 3,4-dimethoxycinnamate**.
- This ester can be hydrolyzed to yield 3,4-dimethoxycinnamic acid for further transformations [5].

Characterization Data

Proper characterization is essential for verifying the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for this purpose.

Table 2: NMR Spectroscopic Data for Methyl 3,4-dimethoxycinnamate (250 MHz) [3]

Atom ID	Assignment (Author Nomenclature)	δ (^{13}C), ppm	δ (^1H), ppm
C3	GOMe (Ester $-\text{OCH}_3$)	51.20	3.79
C2, C1	3OMe, 4OMe (Aryl $-\text{OCH}_3$)	55.52, 55.59	3.90
C8	C2 (Aromatic CH)	110.49	7.04
C6	C5 (Aromatic CH)	111.51	6.86
C5	C β (Alkene CH)	115.26	6.30
C4	C6 (Aromatic CH)	122.81	7.09
C9	C1 (Aromatic Quaternary C)	126.85	-

Atom ID	Assignment (Author Nomenclature)	δ (^{13}C), ppm	δ (^1H), ppm
C7	C α (Alkene CH)	144.67	7.63
C11	C3 (Aromatic Quaternary C)	149.00	-
C10	C4 (Aromatic Quaternary C)	151.02	-
C12	G (Ester C=O)	166.92	-

Biological Activity and Research Applications

Methyl 3,4-dimethoxycinnamate is noted in scientific literature for several biological activities, making it a compound of interest in drug discovery.

Table 3: Reported Biological Activities and Research Applications

Application Area	Reported Activity / Use	Model / Context
Epigenetic Research	Inhibitor of global DNA methylation [1].	Hep3B cells (human liver cancer cell line) [1].
Antifungal Research	Inhibitor of uredospore germination [1].	Not specified in source.
Neuroprotective Research	Binds to prion proteins, reducing oligomer formation and increasing cell viability [6].	SH-SY5Y human neuroblastoma cells [6].
Chemical Synthesis	Key synthetic intermediate [4] [5].	Used in the synthesis of pharmaceutical compounds like Tranilast and Dopamine Hydrochloride [4] [5].

Experimental Protocol: Knoevenagel Condensation Based on Patent Information

The following protocol is adapted from the general method described in the Tranilast synthesis patent [4].

Disclaimer: This is a generalized procedure. Optimal conditions, including solvent, temperature, and reaction time, should be determined empirically through small-scale testing.

Materials:

- Veratraldehyde
- Malonic acid
- Pyridine
- Piperidine
- Anhydrous organic solvent (e.g., Toluene, Dichloromethane, Tetrahydrofuran)
- Aqueous Sodium Hydroxide (NaOH) solution
- Aqueous Hydrochloric Acid (HCl) solution
- Saturated brine solution
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- **Reaction:**
 - In a round-bottom flask equipped with a reflux condenser, dissolve veratraldehyde (e.g., 1.0 equiv) and malonic acid (e.g., 1.2 equiv) in a suitable anhydrous solvent.
 - Add a catalytic amount of pyridine and piperidine to the reaction mixture.
 - Heat the mixture under reflux with stirring. Monitor the reaction by TLC until completion.
- **Work-up:**
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Transfer the reaction liquid to a separatory funnel and wash sequentially with water, a dilute NaOH solution, and a dilute HCl solution.
 - Finally, wash the organic layer with brine.
 - Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:**
 - Purify the crude **Methyl 3,4-dimethoxycinnamate** by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product as a solid.

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